N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a thiophene moiety and a hydroxylated pentyl linker. The 4-(trifluoromethoxy)benzenesulfonamide group is a common pharmacophore in medicinal chemistry due to its metabolic stability and electron-withdrawing properties, which enhance binding affinity to biological targets . The thiophen-2-yl group contributes to π-π stacking interactions in receptor binding, while the 5-hydroxy-pentyl chain may improve solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4S2/c17-16(18,19)24-13-3-5-14(6-4-13)26(22,23)20-9-7-12(8-10-21)15-2-1-11-25-15/h1-6,11-12,20-21H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNLCOHIUMQVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Anticancer Thiophene-Sulfonamide Derivatives
Key Observations :
- Linker Flexibility: The target compound’s hydroxylated pentyl chain contrasts with the rigid enamino-ketone linker in compounds 26 and 26. This flexibility may alter binding kinetics and bioavailability .
- Substituent Effects : The 4-(trifluoromethoxy) group in the target compound is analogous to derivatives in Table 1, which exhibit strong anticancer activity. The trifluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism .
- Activity Gap : Compounds with heterocyclic substituents (e.g., thiazole, pyrimidine) show IC50 values <10 μM against MCF7 cells, while the target compound’s activity remains uncharacterized.
Sulfonamide Derivatives with Trifluoromethoxy Groups
Table 2: Trifluoromethoxy-Substituted Sulfonamides
Key Observations :
- Solubility : The 5-hydroxy group in the target compound may confer higher aqueous solubility compared to the ethoxyethyl linker in compound 3 .
- Target Specificity : Adamantane-based sulfonamides (e.g., 10c) demonstrate enzyme inhibition, suggesting that bulky substituents can modulate target selectivity .
Antibacterial and Heterocyclic Derivatives
Table 3: Antibacterial Thiophene-Sulfonamides
Key Observations :
- Antibacterial vs. Anticancer Design: Compound 79’s chlorophenoxy group enhances antibacterial activity, while the target compound’s hydroxylated chain may prioritize anticancer or anti-inflammatory applications .
- Heterocyclic Diversity : Benzothiazole and oxadiazole substituents (e.g., compound 84 in ) improve binding to bacterial targets, whereas the target compound’s simpler thiophene-pentyl motif may favor different interactions.
Q & A
Q. What are the key synthetic challenges and optimization strategies for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis involves multi-step reactions, including selective functionalization of the pentyl chain, sulfonamide coupling, and introduction of the trifluoromethoxy group. Critical challenges include controlling regioselectivity during thiophene ring attachment and minimizing side reactions of the hydroxyl group. Optimization strategies include using high-throughput screening for reaction conditions (e.g., temperature, catalysts) and advanced purification methods like preparative HPLC or column chromatography to isolate the final product .
Q. How does the solubility profile of this compound influence its experimental handling?
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) due to its hydroxyl and sulfonamide groups, but poor solubility in non-polar solvents (e.g., hexane). This necessitates solvent selection tailored to reaction requirements: polar aprotic solvents for sulfonamide coupling and DMSO for biological assays. Solubility can be quantified via UV-Vis spectroscopy or HPLC under standardized conditions .
Q. What spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is critical for confirming the positions of the thiophene, trifluoromethoxy, and hydroxyl groups. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) and hydroxyl (O-H stretching at ~3300 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if suitable crystals are obtained .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking tools (e.g., AutoDock Vina) can simulate binding affinities to enzymes or receptors by analyzing complementary steric and electronic features. For example, the thiophene ring’s π-π stacking potential and the sulfonamide’s hydrogen-bonding capacity can be modeled against target active sites. Multiwfn wavefunction analysis further evaluates electrostatic potential surfaces (EPS) to identify reactive hotspots .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
Discrepancies between in vitro assays and computational predictions may arise from solvent effects, protein flexibility, or metabolite interference. Orthogonal validation methods include:
Q. How do structural analogs inform structure-activity relationship (SAR) studies?
Comparative analysis with analogs (e.g., thiophene-3-yl vs. thiophene-2-yl substitution, Table 1) reveals critical pharmacophores. For instance:
Q. What experimental designs mitigate interference from the trifluoromethoxy group in assays?
The electron-withdrawing trifluoromethoxy group may alter redox properties or fluorescence signals. Mitigation strategies include:
- Using deuterated solvents in NMR to suppress background noise.
- Incorporating fluorine-specific detection in LC-MS (e.g., 19F-NMR or MRM transitions).
- Control experiments with trifluoromethoxy-free analogs to isolate its contribution .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Method | Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 393.36 g/mol | |
| LogP (Octanol-Water) | HPLC (Shake-flask) | 2.8 ± 0.3 | |
| pKa (Hydroxyl) | Potentiometric Titration | 9.5 |
Table 2. Recommended Computational Parameters for Docking
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
